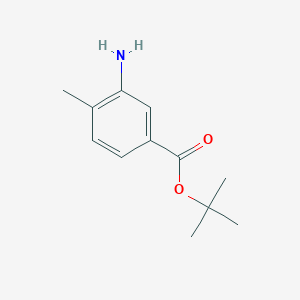

Tert-butyl 3-amino-4-methylbenzoate

Description

Structural Significance and Synthetic Versatility within Amino Benzoate (B1203000) Chemistry

Tert-butyl 3-amino-4-methylbenzoate belongs to the aminobenzoate class of compounds, which are widely recognized as important scaffolds and building blocks for a vast range of microbial natural products and synthetic molecules. organic-chemistry.orgyoutube.comchemicalbook.com The structural arrangement of this compound—featuring an amino group, a methyl group, and a tert-butyl ester moiety on a benzene (B151609) ring—imparts a unique combination of reactivity and stability, making it a versatile tool for synthetic chemists.

The key to its synthetic versatility lies in the presence of the tert-butyl ester. This group is notable for its steric bulk and its specific chemical reactivity. Unlike simpler esters, such as methyl or ethyl esters, the tert-butyl ester is stable under many basic and nucleophilic conditions but can be selectively cleaved under mild acidic conditions, often with high specificity. organic-chemistry.orgyoutube.com This property makes it an excellent protecting group for the carboxylic acid function, allowing chemists to perform reactions on other parts of the molecule, such as the amino group, without affecting the carboxylate. youtube.comresearchgate.net Once the desired transformations are complete, the tert-butyl group can be removed to reveal the free carboxylic acid for further functionalization.

The amino group at the 3-position and the methyl group at the 4-position further enhance its utility. The amino group serves as a handle for a wide array of chemical transformations, including diazotization, acylation, and participation in cyclization reactions to form heterocyclic systems. nih.govbeilstein-journals.org The relative positions of the amino and methyl groups influence the electronic properties and regioselectivity of these reactions.

Table 1: Physicochemical Properties of this compound This table is interactive. Users can sort data by clicking on the column headers.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₇NO₂ | ontosight.ai |

| Molecular Weight | 207.27 g/mol | ontosight.ai |

| InChIKey | XCGNZFAHSHDHJE-UHFFFAOYSA-N | ontosight.ai |

| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)OC(C)(C)C)N | ontosight.ai |

| Predicted XLogP3 | 1.7 | ontosight.ai |

Role as a Precursor and Building Block in Organic Synthesis Disciplines

The unique structural features of this compound make it a valuable precursor and building block in several organic synthesis disciplines, particularly in medicinal chemistry and materials science. The 3-amino-4-methylbenzoic acid core is a component of various complex target molecules.

While specific examples detailing the direct use of this compound are often found within proprietary process chemistry, the utility of its core structure is well-documented through research on its analogues, such as the corresponding methyl and ethyl esters. For instance, the closely related compound, methyl 4-amino-3-methylbenzoate, is a known starting material for the synthesis of potent angiotensin II antagonists, a class of drugs used to treat hypertension. google.com Similarly, methyl 3-amino-4-methylbenzoate is used as a reagent in the synthesis of specialized indole (B1671886) derivatives and inhibitors of the hedgehog signaling pathway, which is a target in cancer therapy. nih.gov

The application of this compound follows from these precedents, with the tert-butyl ester providing a strategic advantage in complex, multi-step syntheses. It allows for the selective protection and later deprotection of the carboxylic acid, enabling the construction of intricate molecular architectures that might be inaccessible using other esters. organic-chemistry.orgresearchgate.net For example, the amino group can be modified or used as a directing group for ortho-lithiation, and the ester can then be hydrolyzed under mild acidic conditions without cleaving other acid-sensitive groups that may have been introduced. This controlled reactivity is crucial in the synthesis of pharmaceuticals and other high-value chemical entities. Furthermore, tert-butyl esters have been employed in the synthesis of prodrugs to improve the therapeutic efficacy of anticancer agents.

Table 2: Synthesis and Precursor Information This table is interactive. Users can sort data by clicking on the column headers.

| Aspect | Description | Source |

|---|---|---|

| Common Synthesis Route | Reduction of the corresponding nitro compound, tert-butyl 4-methyl-3-nitrobenzoate. | nih.gov |

| Precursor to | Heterocyclic compounds, amides, and other esters via functional group transformations. | organic-chemistry.orgbeilstein-journals.org |

| Key Reaction (Amino Group) | Can undergo diazotization, acylation, and cyclization reactions. | nih.gov |

| Key Reaction (Ester Group) | Selective cleavage under mild acid (e.g., trifluoroacetic acid) to yield the carboxylic acid. | youtube.comresearchgate.net |

| Related Building Block Application | The methyl ester analogue is a precursor to angiotensin II antagonists and hedgehog pathway inhibitors. | google.comnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-amino-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-8-5-6-9(7-10(8)13)11(14)15-12(2,3)4/h5-7H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGNZFAHSHDHJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for Tert Butyl 3 Amino 4 Methylbenzoate and Analogues

Esterification Strategies for tert-Butyl Benzoate (B1203000) Formation

The formation of the tert-butyl ester is a critical step in the synthesis of the target molecule. The bulky nature of the tert-butyl group provides steric protection to the carboxylic acid, preventing its participation in undesired side reactions. This ester is also favored for its stability under various conditions and its facile cleavage under acidic conditions. organic-chemistry.org Two primary strategies for its formation are direct esterification and transesterification.

Direct Esterification Approaches

Direct esterification involves the reaction of a carboxylic acid with a tert-butylating agent. A common method is the reaction of the corresponding carboxylic acid, 3-amino-4-methylbenzoic acid, with isobutylene (B52900) gas in the presence of a strong acid catalyst like concentrated sulfuric acid. thieme-connect.com However, the handling of gaseous isobutylene can be challenging in a laboratory setting. orgsyn.org

An alternative and often more convenient approach utilizes tert-butyl acetate (B1210297) as both the solvent and the tert-butyl source, catalyzed by a strong acid such as perchloric acid. thieme-connect.com While effective, perchloric acid is a hazardous material, prompting the search for safer alternatives. thieme-connect.com Recent advancements have shown that bis(trifluoromethanesulfonyl)imide can serve as a highly efficient catalyst for this transformation, offering faster reaction times and high yields for the tert-butylation of various carboxylic acids, including free amino acids. organic-chemistry.orgthieme-connect.com Another mild method involves the use of tert-butyl acetoacetate (B1235776) in the presence of a catalytic amount of acid, which generates only low pressures, making it suitable for standard laboratory glassware. researchgate.net

Transesterification Processes

Transesterification offers an alternative route to tert-butyl esters, typically starting from a more readily available ester, such as a methyl or ethyl ester. This process involves reacting the starting ester with a tert-butoxide source. For instance, aliphatic and aromatic methyl esters can undergo efficient transesterification at room temperature using potassium tert-butoxide in a solvent like diethyl ether. researchgate.net The reaction can also be catalyzed by other bases such as lithium alcoholates. researchgate.net

Mechanistic studies have shown that the choice of solvent and cation can significantly influence the reaction rate. For example, the transesterification of methyl benzoate with sodium tert-butoxide is generally faster in nonpolar solvents like hexane (B92381) compared to polar aprotic solvents like THF. researchgate.net The catalytic activity of alkali metal tert-butoxides has been observed to follow the trend Cs⁺ > Rb⁺ > K⁺ > Na⁺ > Li⁺. researchgate.net

Table 1: Comparison of Esterification Strategies

| Method | Reagents | Catalyst | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Esterification | 3-Amino-4-methylbenzoic acid, Isobutylene | H₂SO₄ | High atom economy | Requires handling of flammable gas |

| Direct Esterification | 3-Amino-4-methylbenzoic acid, tert-Butyl acetate | HClO₄ or Tf₂NH | Milder conditions, high yields | Perchloric acid is hazardous |

| Transesterification | Methyl 3-amino-4-methylbenzoate, Potassium tert-butoxide | - | Mild conditions, high yields | Requires pre-synthesis of methyl ester |

Amination and Functional Group Interconversion on the Aromatic Ring

The introduction of the amino group at the 3-position of the 4-methylbenzoate core is a pivotal transformation. The most common and industrially viable method is the reduction of a precursor nitro compound.

Nitro Group Reduction for Amine Installation

A standard synthetic route to tert-butyl 3-amino-4-methylbenzoate begins with the nitration of tert-butyl 4-methylbenzoate. nih.gov The nitration of similar methyl benzoate substrates is typically achieved using a nitrating mixture of concentrated nitric acid and sulfuric acid at low temperatures to control selectivity and prevent side reactions. savemyexams.comrsc.org

The subsequent reduction of the resulting tert-butyl 4-methyl-3-nitrobenzoate to the desired amine is a well-established transformation. chemicalbook.com A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a clean and efficient method, often providing quantitative yields with easy workup. acs.orgchemicalbook.comsciencemadness.org Other common methods include the use of metals in acidic media, such as iron in acetic acid or tin in hydrochloric acid. acs.orgyoutube.com For substrates sensitive to acidic conditions, reagents like sodium dithionite (B78146) can be used in the presence of a mild base. sciencemadness.org

The general mechanism for nitroarene reduction proceeds through a nitroso intermediate, followed by a hydroxylamine, which is then further reduced to the aniline (B41778). acs.org

Table 2: Common Reagents for Nitro Group Reduction

| Reagent | Conditions | Advantages |

|---|---|---|

| H₂ / Pd/C | Methanol (B129727) or Ethanol (B145695), RT or elevated temp. | High yield, clean reaction, easy product isolation |

| Fe / Acetic Acid or NH₄Cl | Reflux | Inexpensive, highly selective |

| SnCl₂ / HCl | Acidic medium | Effective for a wide range of substrates |

| Na₂S₂O₄ | Aqueous or alcoholic solvent | Mild conditions, suitable for acid-sensitive substrates |

Halogenation and Subsequent Amination Routes

An alternative strategy for introducing the amino group involves the amination of a halogenated precursor. This route would typically start with a compound like tert-butyl 3-bromo-4-methylbenzoate. The bromine atom can be installed via electrophilic bromination of tert-butyl 4-methylbenzoate.

The subsequent conversion of the aryl bromide to an arylamine is often accomplished through modern cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orglibretexts.orgname-reaction.com This palladium-catalyzed reaction couples an aryl halide with an amine in the presence of a phosphine (B1218219) ligand and a base. name-reaction.comnumberanalytics.comorganic-chemistry.org This method is highly versatile and tolerates a wide range of functional groups. libretexts.orgnumberanalytics.com For the synthesis of a primary amine like this compound, an ammonia (B1221849) equivalent such as lithium bis(trimethylsilyl)amide or aqueous ammonia can be used. organic-chemistry.org

Optimization of Reaction Conditions and Process Development

The successful and efficient synthesis of this compound on a larger scale requires careful optimization of reaction parameters for each step. For esterification reactions, key variables include the choice and amount of catalyst, reaction temperature, and time. thieme-connect.comrsc.org For instance, in transesterification, screening different base and solvent combinations can significantly impact yield and reaction time. rsc.org

In the nitration step, precise temperature control is crucial to prevent the formation of dinitrated byproducts and ensure regioselectivity. savemyexams.comphysicsandmathstutor.com The rate of addition of the nitrating mixture must also be carefully controlled. rsc.org

For the nitro reduction, optimization may involve screening different catalysts and catalyst loadings, as well as adjusting hydrogen pressure and temperature for catalytic hydrogenations. researchgate.netscielo.br When using metal-based reductions, the reaction time and temperature are critical parameters to monitor for achieving complete conversion without product degradation. orgsyn.org The choice of solvent can also be critical; for example, using ethanol as a solvent for a methyl ester reduction under basic conditions could lead to transesterification as a side reaction. sciencemadness.org Ultimately, process development aims to find a balance between high yield, purity, cost-effectiveness, and safety. researchgate.net

Batch Synthesis Optimization

The batch synthesis of this compound is typically approached as a two-step process: the esterification of 3-methyl-4-nitrobenzoic acid to form tert-butyl 3-methyl-4-nitrobenzoate, followed by the reduction of the nitro group to an amine.

Step 1: Esterification of 3-Methyl-4-nitrobenzoic Acid

The initial step involves the formation of the tert-butyl ester. A common method for this transformation is the reaction of 3-methyl-4-nitrobenzoic acid with tert-butanol (B103910). One documented procedure utilizes benzenesulfonyl chloride in pyridine (B92270) to activate the carboxylic acid, followed by reaction with tert-butanol. In a typical batch process, 3-methyl-4-nitrobenzoic acid is dissolved in pyridine, and benzenesulfonyl chloride is added, maintaining a controlled temperature. Following this activation, tert-butanol is introduced to yield the desired ester, tert-butyl 3-methyl-4-nitrobenzoate. Optimization of this step often involves adjusting the molar ratios of the reagents, the reaction temperature, and the workup procedure to maximize yield and purity. For instance, a reported synthesis achieved a 97% yield of the tert-butyl ester chemicalbook.com.

Step 2: Reduction of the Nitro Group

The second step is the reduction of the nitro group of tert-butyl 3-methyl-4-nitrobenzoate to the corresponding amine. This is most commonly achieved via catalytic hydrogenation. A typical procedure would involve dissolving the nitro compound in a suitable solvent, such as methanol or ethyl acetate, and subjecting it to hydrogen gas in the presence of a catalyst, like palladium on carbon (Pd/C) or Raney nickel. The reaction progress is monitored until the consumption of hydrogen ceases.

Optimization of this batch process involves screening different catalysts, adjusting the hydrogen pressure, and optimizing the reaction temperature and time. For a related compound, methyl 4-methyl-3-nitrobenzoate, hydrogenation using Raney Nickel at 50 psi in methanol for 8 hours was effective chemicalbook.com. For the synthesis of 4-amino-3-methylbenzoic acid, catalytic hydrogenation of the parent nitrobenzoic acid with palladium on activated charcoal in methanol at 60°C under a hydrogen pressure of 0.7 MPa for 10 hours resulted in a 96.1% yield chemicalbook.com. These conditions provide a strong starting point for the optimization of the reduction of tert-butyl 3-methyl-4-nitrobenzoate.

A detailed synthesis of an isomeric compound, ethyl 4-amino-3-methylbenzoate, involves the desulfurization of a thiomethyl intermediate using Raney nickel in absolute ethanol at room temperature for one hour, yielding the product in a 77-84% range orgsyn.org. This highlights that various reduction methodologies can be employed and optimized for such transformations.

Table 1: Batch Synthesis Parameters for Analogous Aminobenzoates

| Starting Material | Product | Reagents and Conditions | Yield | Reference |

| 3-Methyl-4-nitrobenzoic acid | Tert-butyl 3-methyl-4-nitrobenzoate | Benzenesulfonyl chloride, pyridine, tert-butanol | 97% | chemicalbook.com |

| 3-Methyl-4-nitrobenzoic acid | 4-Amino-3-methylbenzoic acid | H₂, Pd/C, Methanol, 60°C, 0.7 MPa, 10h | 96.1% | chemicalbook.com |

| Methyl 4-methyl-3-nitrobenzoate | Methyl 3-amino-4-methylbenzoate | H₂, Raney Ni, Methanol, 50 psi, 8h | Not specified | chemicalbook.com |

| Ethyl 4-amino-3-(methylthiomethyl)benzoate | Ethyl 4-amino-3-methylbenzoate | Raney nickel, Absolute ethanol, 25°C, 1h | 77-84% | orgsyn.org |

Continuous Flow Chemistry Applications in Related Systems

Continuous flow chemistry has emerged as a powerful technology for the safe, efficient, and scalable synthesis of chemical compounds umontreal.ca. The advantages of flow chemistry, such as enhanced heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents and intermediates safely, make it an attractive alternative to traditional batch processing nih.gov.

While a specific continuous flow synthesis for this compound is not prominently documented, the application of this technology to the synthesis of related aminobenzoates and other esters demonstrates its potential. For instance, a one-step continuous flow synthesis of pyrrole-3-carboxylic acids has been developed, which proceeds via the in-situ hydrolysis of tert-butyl esters nih.gov. This showcases the compatibility of the tert-butyl ester group with flow conditions.

Furthermore, the synthesis of tert-butyl nitrite (B80452) has been successfully demonstrated in a continuous flow setup with a short residence time of just one minute, achieving a 95% yield researchgate.net. This reagent is a key precursor for various transformations, and its safe generation in flow highlights the technology's capability in handling potentially hazardous reactions.

The alkylation of 1,3-dicarbonyl compounds and the synthesis of the drug Ondansetron have also been achieved using continuous flow methodologies, emphasizing the broad applicability of this technology in organic synthesis rsc.org. The multi-step synthesis of marine-derived drugs has also benefited from continuous flow approaches, often leading to improved yields and reduced reaction times compared to batch methods nih.gov. Given these examples, a continuous flow process for the synthesis of this compound could be envisioned. The esterification and subsequent nitro reduction could be performed in sequential flow reactors, potentially telescoping the two steps and minimizing manual handling and purification of intermediates.

Table 2: Examples of Continuous Flow Synthesis in Related Systems

| Reaction Type | Key Features | Throughput/Yield | Reference |

| Pyrrole-3-carboxylic acid synthesis | In-situ hydrolysis of tert-butyl esters | 850 mg in 2.5 h (63% yield) | nih.gov |

| Tert-butyl nitrite synthesis | Short residence time (1 min) | 95% yield | researchgate.net |

| C2-alkylation of 1,3-dicarbonyls | Use of recyclable Amberlyst®-15 catalyst | Multi-gram scale | rsc.org |

| Synthesis of (-)-Hennoxazole A | Microwave-assisted Heck reaction in flow | 53% yield for key step | nih.gov |

Catalytic Approaches in Aminobenzoate Synthesis

Catalysis is central to the synthesis of aminobenzoates, particularly in the crucial step of reducing the nitro group. As mentioned, heterogeneous catalytic hydrogenation is the most common and efficient method.

Palladium-based Catalysts: Palladium on an activated carbon support (Pd/C) is a widely used and highly effective catalyst for the reduction of aromatic nitro groups. A patented process for preparing methyl (N-butyryl)-4-amino-3-methylbenzoate involves a palladium-catalyzed carbonylation reaction, demonstrating the versatility of palladium catalysts in the synthesis of complex aminobenzoate derivatives google.com. The synthesis of 4-amino-3-methylbenzoic acid also employs Pd/C, achieving a high yield of 96.1% chemicalbook.com.

Nickel-based Catalysts: Raney nickel is another effective and more cost-effective catalyst for nitro group reductions. Its use in the synthesis of methyl 3-amino-4-methylbenzoate from its nitro precursor has been reported chemicalbook.com. The desulfurization reaction to produce ethyl 4-amino-3-methylbenzoate also relies on the catalytic activity of Raney nickel orgsyn.org.

Other Catalytic Systems: While less common for this specific transformation, other catalytic systems are continuously being developed for aminobenzoate synthesis. For instance, titanium sulfate (B86663) has been used as a catalyst for the esterification of the sterically hindered p-tert-butylbenzoic acid, achieving yields of 75-85% google.com. While this is for the esterification step, it highlights the exploration of alternative catalysts to overcome specific synthetic challenges.

The choice of catalyst, solvent, temperature, and pressure are all critical parameters that need to be optimized for a given substrate to achieve the desired selectivity and yield.

Table 3: Catalytic Systems in the Synthesis of Aminobenzoates and Precursors

| Reaction | Catalyst | Substrate | Product | Yield | Reference |

| Nitro Reduction | Palladium on activated charcoal | 3-Methyl-4-nitrobenzoic acid | 4-Amino-3-methylbenzoic acid | 96.1% | chemicalbook.com |

| Nitro Reduction | Raney Nickel | Methyl 4-methyl-3-nitrobenzoate | Methyl 3-amino-4-methylbenzoate | Not specified | chemicalbook.com |

| Carbonylation | Bis(triphenylphosphine)palladium(II) chloride | N-(4-bromo-2-methylphenyl)butanamide | Methyl (N-butyryl)-4-amino-3-methylbenzoate | 95% | google.com |

| Esterification | Titanium sulfate | p-tert-Butylbenzoic acid | Methyl p-tert-butylbenzoate | 75-85% | google.com |

| Desulfurization | Raney Nickel | Ethyl 4-amino-3-(methylthiomethyl)benzoate | Ethyl 4-amino-3-methylbenzoate | 77-84% | orgsyn.org |

Reactivity and Mechanistic Investigations of Tert Butyl 3 Amino 4 Methylbenzoate

Chemical Transformations of the Amino Moiety

The nucleophilic aromatic amino group is a primary site for a variety of chemical reactions, enabling the construction of more complex molecules through the formation of new carbon-nitrogen bonds.

Amide Bond Formation (e.g., Acylation, Carbamoylation)

The amino group of 3-amino-4-methylbenzoate esters readily undergoes acylation to form amide bonds. This transformation is fundamental in organic synthesis. A typical example is the acylation of the corresponding methyl ester, methyl 4-amino-3-methylbenzoate, with butyryl chloride to yield methyl N-butyryl-4-amino-3-methylbenzoate google.com. This reaction highlights the nucleophilicity of the amino group, allowing for the straightforward formation of an amide linkage.

Generally, amide bond formation can be achieved using various reagents and conditions. Acyl chlorides or anhydrides are common acylating agents. The reaction can also be promoted directly from carboxylic acids using coupling agents or through base-promoted amidation of esters rsc.org. For instance, systems like potassium tert-butoxide (t-BuOK) in DMSO can facilitate the direct acylation of anilines rsc.org.

Carbamoylation, the formation of a carbamate (B1207046) (urethane) linkage, is another important transformation. This is often achieved by reacting the amine with a chloroformate or by using reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base . These reactions are crucial for installing protecting groups or for building precursors for various applications.

Schiff Base Condensation Reactions

The primary amino group of tert-butyl 3-amino-4-methylbenzoate can participate in condensation reactions with aldehydes or ketones to form Schiff bases, which contain a C=N double bond (imine). The mechanism for this reaction involves a two-stage process. Initially, the nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone, leading to the formation of a tetrahedral carbinolamine intermediate. Subsequently, this intermediate undergoes dehydration (loss of a water molecule) to form the stable imine product researchgate.net. This dehydration step is often acid-catalyzed and is the driving force for the reaction.

While specific examples starting directly from this compound are not extensively detailed in the literature, the reaction is a well-established transformation for aromatic amines. For example, similar anilines and amino esters, such as ethyl 4-aminobenzoate, are readily converted into Schiff bases by refluxing with an appropriate aldehyde in a solvent like ethanol (B145695) researchgate.netnih.gov. The formation of the imine can be monitored using spectroscopic techniques like FT-IR, which shows the appearance of the characteristic C=N stretching frequency.

Alkylation and Arylation of the Amine

The nitrogen atom of the amino group can be further functionalized through alkylation and arylation reactions.

Alkylation: A powerful method for the N-alkylation of amines is reductive amination (also known as reductive alkylation). This process involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate in situ, which is then immediately reduced to the corresponding secondary or tertiary amine wikipedia.orgmasterorganicchemistry.com. This one-pot procedure avoids the overalkylation problems often associated with direct alkylation using alkyl halides masterorganicchemistry.com. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl group masterorganicchemistry.comharvard.edu. The direct N-alkylation of amino acid esters with alcohols has also been achieved using ruthenium catalysts, though this can sometimes lead to side reactions like transesterification nih.gov.

Arylation: The N-arylation of amino acid esters can be accomplished using transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This method allows for the formation of a bond between the amine nitrogen and an aryl group, typically from an aryl halide or triflate. The reaction is generally catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. Mild reaction conditions using specific catalysts, such as t-BuBrettPhos Pd G3 or G4 precatalysts, have been developed to minimize racemization when working with chiral amino acid esters wikipedia.org.

Table 1: Catalyst Systems for N-Arylation of Amino Esters

| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Pd₂(dba)₃ | t-BuBrettPhos | NaOtBu | Toluene | 100 | wikipedia.org |

| t-BuBrettPhos Pd G3 | - | K₃PO₄ | Toluene | 100 | wikipedia.org |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110 |

Transformations Involving the tert-Butyl Ester Group

The tert-butyl ester is a common protecting group for carboxylic acids due to its unique cleavage conditions compared to other esters like methyl or ethyl esters.

Selective Deprotection Strategies (e.g., Acid-catalyzed Cleavage)

The most common method for cleaving a tert-butyl ester is through acid-catalyzed hydrolysis. The bulky tert-butyl group provides steric hindrance that prevents saponification under typical basic conditions, but it readily undergoes cleavage in the presence of acid. The mechanism involves protonation of the ester carbonyl, followed by the loss of a stable tert-butyl carbocation, which is then quenched to form isobutylene (B52900).

A variety of acidic conditions can be employed, ranging from strong acids like trifluoroacetic acid (TFA) or hydrochloric acid to milder Lewis acids like zinc bromide (ZnBr₂) orgsyn.org. The choice of reagent allows for selective deprotection in the presence of other acid-sensitive functionalities. For example, ZnBr₂ in dichloromethane (B109758) has been shown to chemoselectively cleave tert-butyl esters while leaving N-Boc groups, which are also acid-labile, intact under certain conditions orgsyn.org.

Table 2: Selected Methods for tert-Butyl Ester Deprotection

| Reagent(s) | Solvent | Temperature | Notes | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | Standard, strong acid conditions | |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp | Mild Lewis acid, can be selective over N-Boc groups | orgsyn.org |

| Silica Gel | Toluene | Reflux | Heterogeneous, mild conditions | |

| Molecular Iodine (I₂) | Acetonitrile | Reflux | Mild, chemoselective conditions | |

| Aqueous Phosphoric Acid | - | Room Temp | Environmentally benign, tolerates Cbz and TBDMS groups |

Transesterification and Saponification Kinetics

Transesterification: This process involves converting the tert-butyl ester into a different ester by reacting it with an alcohol in the presence of a catalyst. The reaction is an equilibrium process. Borane catalysts, such as B(C₆F₅)₃, have been shown to be effective for the transesterification of tert-butyl esters under mild conditions. Sodium tert-butoxide (NaOtBu) can also catalyze the interchange between esters, with kinetic studies of related systems suggesting a mechanism involving a turnover-limiting addition of a tert-butoxy-containing cluster to the ester.

Saponification Kinetics: Saponification is the hydrolysis of an ester under basic conditions. While tert-butyl esters are known to be highly resistant to saponification via the typical nucleophilic acyl substitution pathway (BAC2 mechanism) due to steric hindrance, cleavage can occur under forcing conditions masterorganicchemistry.com. The standard BAC2 mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the alkoxide leaving group organicchemistrytutor.com. The final, irreversible step is the deprotonation of the resulting carboxylic acid by the alkoxide, which drives the reaction to completion youtube.com.

For tert-butyl esters specifically, an alternative mechanism, alkyl-oxygen cleavage (BAL1), can become competitive. This pathway involves the formation of a stable tertiary carbocation (the tert-butyl cation) and is favored under certain conditions masterorganicchemistry.com. Kinetic studies on similar alkyl benzoates show that the rate of saponification is influenced by the electronic nature of substituents on the aromatic ring masterorganicchemistry.com. However, the steric bulk of the tert-butyl group remains the dominant factor, making its saponification significantly slower than that of methyl or ethyl esters.

Compound Index

Amidation of the Ester Moiety

The transformation of the tert-butyl ester group in this compound into an amide bond is a key reaction for synthesizing a variety of derivatives. The direct amidation of esters, particularly unactivated ones, can be challenging but several methods have been developed to facilitate this conversion. These methods often require specific catalysts or reagents to overcome the relatively low reactivity of the ester carbonyl and the moderate nucleophilicity of many amines.

The direct reaction between an ester and an amine is often promoted by strong bases or metal catalysts. For instance, systems like potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (B87167) (DMSO) have been shown to effectively promote the direct acylation of anilines. However, the success of such reactions is highly dependent on the nature of both the ester and the amine. The sterically hindered tert-butyl group of the ester in this compound can present a challenge for nucleophilic attack compared to less bulky methyl or ethyl esters.

Alternative strategies include the use of organometallic reagents or metal-free, high-temperature conditions. The use of an air-stable adduct of trimethylaluminium, known as DABAL-Me3, has been reported for the convenient synthesis of amides from esters and a range of primary amines, yielding moderate to excellent results. Another innovative approach involves using only water as a green solvent at elevated temperatures (e.g., 110 °C) to achieve direct amidation without any additional catalysts or reagents. This method has proven effective for various aromatic esters and amines.

In the specific case of this compound, the presence of the amino group on the aromatic ring introduces another layer of complexity, as it could potentially compete as a nucleophile or interact with the chosen catalyst.

Table 1: Selected Methods for Direct Amidation of Esters

| Method | Reagents/Catalyst | Conditions | Applicability & Notes | Source |

|---|---|---|---|---|

| Base-Promoted | t-BuOK in DMSO | Room Temperature | Effective for acylating anilines; substrate-dependent. | |

| Base-Promoted | n-BuLi in THF | Room Temperature | Broader scope including aliphatic and aromatic amines; requires inert atmosphere. | |

| Metal-Free | Water | 110 °C, 12 h | Sustainable method; no additives needed; effective for various esters and amines. |

Aromatic Ring Reactivity and Functionalization

The reactivity of the benzene (B151609) ring in this compound is governed by the electronic and steric effects of its three substituents: the amino group (-NH2), the methyl group (-CH3), and the tert-butoxycarbonyl group (-COOC(CH3)3).

The outcome of electrophilic aromatic substitution (EAS) on the ring is determined by the cumulative directing influence of the existing groups. Substituents are classified as either activating or deactivating, and as ortho-, para-, or meta-directors.

Amino Group (-NH2): Located at C3, this is a powerful activating group due to the ability of its lone pair of electrons to donate into the aromatic π-system. It strongly directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions.

Methyl Group (-CH3): Located at C4, this is a weakly activating group through an inductive effect and hyperconjugation. It directs incoming electrophiles to the ortho (C3, C5) and para (C1) positions.

Tert-butoxycarbonyl Group (-COOC(CH3)3): Located at C1, this ester group is deactivating because its carbonyl group withdraws electron density from the ring. It directs incoming electrophiles to the meta (C3, C5) positions.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution | Position | Effect

Derivatives and Advanced Chemical Scaffolds Derived from Tert Butyl 3 Amino 4 Methylbenzoate

Design and Synthesis of Novel Molecular Architectures

The inherent reactivity of the amino group, coupled with the directing effects of the methyl and tert-butoxycarbonyl groups, makes tert-butyl 3-amino-4-methylbenzoate a suitable precursor for the synthesis of various fused ring systems.

The ortho-amino-substituted benzoic acid ester moiety is a classic precursor for the synthesis of a variety of nitrogen-containing heterocycles. While specific examples directly employing this compound are not extensively documented in readily available literature, its structural motifs are analogous to starting materials used in established heterocyclic ring-forming reactions. For instance, the condensation of ortho-aminoanilines with carboxylic acids or their derivatives is a standard method for preparing benzimidazoles. Similarly, reactions with appropriate dicarbonyl compounds or their equivalents can lead to the formation of quinoline (B57606) or quinoxaline (B1680401) ring systems.

The general strategies for the synthesis of related heterocyclic systems often involve the following:

Benzoxazoles and Benzothiazoles: These can be synthesized from o-aminophenols or o-aminothiophenols by condensation with aldehydes, carboxylic acids, or acyl chlorides. organic-chemistry.orgmdpi.com While this compound is an aniline (B41778) derivative, its conversion to the corresponding o-aminophenol or o-aminothiophenol would be a necessary prerequisite for these specific annulation strategies.

Quinazolines: The synthesis of quinazolines can be achieved through the reaction of 2-aminobenzonitriles or 2-aminobenzamides with various reagents. organic-chemistry.orgorganic-chemistry.org The tert-butyl ester of 3-amino-4-methylbenzoic acid could potentially be a precursor to a suitable 2-aminobenzamide (B116534) derivative for such cyclizations.

Benzimidazoles: The reaction of o-phenylenediamines with aldehydes or carboxylic acids is a common route to benzimidazoles. nih.gov

It is important to note that the tert-butyl ester group in this compound may require protection or consideration of its stability under the specific reaction conditions used for these annulations.

The formation of spirocyclic systems involves the creation of a spiroatom, a single atom that is part of two rings. While the direct application of this compound in the synthesis of spirocyclic structures is not prominently reported, the functional groups present could theoretically be manipulated to participate in reactions leading to such architectures. For example, the amino group could be part of a ring that is formed on a pre-existing cyclic precursor attached to the benzene (B151609) ring, or the aromatic ring itself could become part of a spirocyclic system through more complex multi-step synthetic sequences. However, specific and established methodologies for this transformation using this particular starting material are not readily found in the scientific literature.

Applications in Medicinal Chemistry Research as Scaffolds and Intermediates

The structural motifs present in this compound are found in numerous biologically active molecules, making it a valuable building block in medicinal chemistry.

Protein kinases are a crucial class of enzymes, and their inhibitors are at the forefront of modern drug discovery, particularly in oncology. organic-chemistry.org The aminobenzoic acid scaffold is a key component of many kinase inhibitors. While direct utilization of this compound is not extensively documented, its close analogue, methyl 3-amino-4-methylbenzoate, is a known impurity of the tyrosine kinase inhibitor Nilotinib, indicating the relevance of this substitution pattern. rsc.org

The general approach to synthesizing kinase inhibitors often involves the coupling of an aminobenzoic acid derivative with a heterocyclic moiety that can interact with the hinge region of the kinase's ATP-binding site. The amino group of a molecule like this compound would typically undergo an amidation or a nucleophilic aromatic substitution reaction to link to the core heterocyclic scaffold of the inhibitor. The tert-butyl ester could serve as a protecting group for the carboxylic acid or be a desired feature in the final molecule to modulate properties such as solubility and cell permeability.

| Kinase Inhibitor Development | Relevance of the this compound Scaffold |

| Scaffold Hopping | The aminobenzoic acid core can be used as a starting point for creating new kinase inhibitor scaffolds. |

| Structure-Activity Relationship (SAR) Studies | The methyl and tert-butyl ester groups can be varied to probe their effect on inhibitor potency and selectivity. |

| Fragment-Based Drug Discovery | The molecule itself or its derivatives can be used as fragments for screening against kinase targets. |

Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic modalities that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. chemicalbook.com A PROTAC is a heterobifunctional molecule composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. mdpi.com

The design of a PROTAC linker is a critical aspect, affecting the molecule's ability to form a stable ternary complex between the target protein and the E3 ligase. mdpi.com The use of building blocks like this compound could allow for the systematic variation of linker length, rigidity, and vectorality in the development of new and effective PROTACs.

One of the most significant applications of the 3-amino-4-methylbenzoate scaffold is in the synthesis of the blockbuster anti-cancer drug, Nilotinib. Nilotinib is a potent inhibitor of the Bcr-Abl tyrosine kinase. The synthesis of Nilotinib involves the coupling of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline with a 4-methyl-3-aminobenzoic acid derivative that is further functionalized with a pyrimidinyl-pyridine moiety.

Development of Genetically Encoded Amino Acid Analogs

The expansion of the genetic code to include non-canonical amino acids (ncAAs) offers a powerful tool for engineering proteins with novel properties and functions. This is achieved by repurposing codons, typically stop codons, and engineering orthogonal aminoacyl-tRNA synthetase/tRNA pairs to recognize and incorporate the ncAA at specific sites within a protein sequence. While a wide variety of ncAAs have been successfully incorporated into proteins, the development of new analogs is an ongoing area of research. In this context, substituted aminobenzoates, a class of compounds to which this compound belongs, have been explored as potential scaffolds for the creation of novel, genetically encodable amino acid analogs.

Research into the ribosomal incorporation of aminobenzoic acid derivatives has provided valuable insights into the structural and mechanistic limitations of the translational machinery. Studies have shown that while these aromatic amino acids are of interest for creating novel materials and therapeutics, their rigid structures pose significant challenges for efficient incorporation into a growing polypeptide chain by the ribosome. nih.gov

Detailed investigations into the behavior of different aminobenzoic acid monomers within the ribosome's peptidyl transferase center (PTC) have revealed that the rigid aromatic backbone can sterically hinder the conformational changes required for the "induced fit" mechanism of peptide bond formation. nih.govacs.org This mechanism is crucial for the efficient catalysis of the reaction between the incoming aminoacyl-tRNA and the growing peptide chain.

Cryo-electron microscopy studies of ribosomes complexed with tRNAs acylated with various aminobenzoic acid derivatives, such as ortho-aminobenzoic acid (oABZ), meta-aminobenzoic acid (mABZ), and 2-aminopyridine-4-carboxylic acid (Apy), have demonstrated that these molecules can disrupt the network of water molecules within the PTC that is essential for catalysis. nih.gov Specifically, the aromatic ring of these monomers can block the movement of key nucleotides, such as U2506 and U2585, preventing the PTC from adopting the catalytically active conformation. nih.govacs.org

These findings underscore the stringent steric and electronic requirements of the ribosomal catalytic center and provide a structural basis for the observed lower efficiency of aminobenzoic acid incorporation compared to canonical α-amino acids. nih.gov The insights gained from these studies are critical for the rational design of future non-canonical amino acid analogs, including those derived from substituted aminobenzoates like this compound, with improved ribosomal acceptance and incorporation efficiency.

| Derivative | Observation | Research Finding |

| ortho-Aminobenzoic acid (oABZ) | Steric hindrance within the PTC | The rigid aromatic backbone impedes the induced fit mechanism necessary for efficient peptide bond formation. nih.govacs.org |

| meta-Aminobenzoic acid (mABZ) | Disruption of the catalytic water network | The presence of the monomer disrupts the ordered water molecules in the PTC, which are crucial for the proton shuttle during catalysis. nih.gov |

| 2-Aminopyridine-4-carboxylic acid (Apy) | Blockage of key nucleotide movement | The aromatic ring physically blocks the conformational changes of essential rRNA nucleotides (U2506, U2585) in the active site. nih.govacs.org |

Computational and Theoretical Studies on Tert Butyl 3 Amino 4 Methylbenzoate and Its Congeners

Electronic Structure and Molecular Conformation Analysis

The arrangement of atoms and electrons in a molecule dictates its physical and chemical behavior. Computational methods allow for a detailed examination of the electronic structure and preferred three-dimensional shape (conformation) of tert-butyl 3-amino-4-methylbenzoate.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can elucidate key aspects of its geometry and electronic properties.

The electronic properties, such as the distribution of electron density, can also be mapped using DFT. The amino group acts as an electron-donating group, increasing the electron density on the aromatic ring, particularly at the ortho and para positions relative to it. Conversely, the ester group is electron-withdrawing. The interplay of these electronic effects, along with the influence of the methyl group, can be quantified through DFT calculations, providing insights into the molecule's reactivity. scielo.br

Table 1: Predicted Physicochemical Properties of this compound and its Isomers

| Property | This compound | Tert-butyl 4-amino-3-methylbenzoate | Reference |

| Molecular Formula | C₁₂H₁₇NO₂ | C₁₂H₁₇NO₂ | youtube.comepfl.ch |

| Molecular Weight | 207.27 g/mol | 207.27 g/mol | youtube.comepfl.ch |

| XlogP (predicted) | 1.7 | 2.4 | youtube.comepfl.ch |

| Monoisotopic Mass | 207.12593 Da | 207.12593 Da | youtube.comepfl.ch |

This table is generated based on data from PubChemLite and provides a comparison of key predicted physicochemical properties for two isomers of tert-butyl aminomethylbenzoate.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The energy and localization of these orbitals are crucial in predicting how a molecule will interact with other chemical species.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amino group. The energy of the HOMO is indicative of the molecule's ability to donate electrons, thus relating to its nucleophilicity and its susceptibility to electrophilic attack. The electron-donating amino group raises the energy of the HOMO, making the molecule more reactive towards electrophiles. nih.gov

The LUMO, on the other hand, is likely to be centered on the electron-withdrawing tert-butyl ester group. The energy of the LUMO reflects the molecule's ability to accept electrons, which is related to its electrophilicity. A lower LUMO energy suggests a greater propensity to react with nucleophiles.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical stability of the molecule. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Computational studies on similar aromatic compounds have shown that substituent groups significantly influence these frontier orbital energies. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies for a Related Aminobenzimidazole

| Orbital | Energy in Gas Phase (eV) | Energy in Ethanol (B145695) (eV) | Energy in Water (eV) |

| HOMO | -5.86 | -5.92 | -5.93 |

| LUMO | -0.98 | -1.05 | -1.06 |

| Energy Gap (ΔE) | 4.88 | 4.87 | 4.87 |

This table is adapted from a study on 2-aminobenzimidazole (B67599) and illustrates how frontier molecular orbital energies can be calculated in different environments. researchgate.net Similar calculations could be performed for this compound to predict its reactivity.

Reactivity Prediction and Mechanistic Elucidation through Modeling

Computational modeling is an invaluable tool for predicting the reactivity of a molecule and for elucidating the step-by-step mechanisms of chemical reactions.

Reaction Pathway Simulation and Transition State Identification

By simulating potential reaction pathways, chemists can predict the most likely products of a reaction and understand the energetic barriers that must be overcome. This involves identifying transition states, which are high-energy intermediates that connect reactants to products.

For this compound, a key reaction is the hydrolysis of the ester group. Studies on related 2-aminobenzoate (B8764639) esters have shown that the neighboring amino group can act as an intramolecular general base catalyst, significantly accelerating the hydrolysis rate compared to isomers where the amino group is further away. iitd.ac.innih.gov Computational simulations can map out the potential energy surface for this reaction, identifying the transition state for the intramolecularly catalyzed pathway and comparing its energy to other possible mechanisms. butlerov.com This would involve modeling the approach of a water molecule to the ester carbonyl group and the proton transfer steps facilitated by the amino group.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. MD simulations treat atoms as classical particles and use force fields to describe the interactions between them.

MD simulations of this compound in a solvent, such as water, can reveal how the molecule moves, rotates, and interacts with its environment. ulisboa.pt This is particularly useful for understanding processes like solvation and the conformational flexibility of the molecule. For example, MD simulations could show how water molecules arrange themselves around the hydrophilic amino and ester groups and the hydrophobic tert-butyl and methyl groups. Such simulations have been used to study the reaction dynamics of amines in aqueous solutions, providing detailed information on reaction mechanisms, such as the formation of carbamates. epfl.chresearchgate.neturegina.ca

Intermolecular Interactions and Supramolecular Assembly Prediction

The way in which molecules of this compound interact with each other governs its bulk properties, such as its crystal structure and melting point. Computational methods can predict the nature and strength of these intermolecular interactions.

The primary intermolecular interactions for this compound are expected to be hydrogen bonds involving the amino group (as a hydrogen bond donor) and the carbonyl oxygen of the ester group (as a hydrogen bond acceptor). The N-H---O hydrogen bonds are a common and strong interaction in related structures. iitd.ac.in

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of adjacent molecules can also play a significant role in the supramolecular assembly. iitd.ac.in These interactions, although weaker than hydrogen bonds, are cumulative and can contribute significantly to the stability of the crystal lattice. Van der Waals forces, arising from temporary fluctuations in electron density, will also be present between all atoms.

Computational studies can predict the most stable crystal packing arrangement by calculating the energies of different possible supramolecular assemblies. These predictions can be compared with experimental data from X-ray crystallography to validate the computational models. Studies on the co-crystallization of related molecules have demonstrated the power of combining experimental and computational approaches to understand and design supramolecular architectures. nih.govmdpi.com The self-assembly of aromatic amino acids into larger structures has also been investigated using molecular dynamics, revealing the importance of these non-covalent interactions in forming ordered aggregates. rsc.org

Hirshfeld Surface Analysis for Crystal Packing

While specific Hirshfeld surface analysis data for this compound is not extensively documented in publicly available literature, the analysis of closely related aminobenzoate derivatives provides a strong model for its expected intermolecular interactions. For instance, studies on compounds like 4-amino-3-nitrobenzoic acid reveal the dominant role of O···H/H···O and H···H interactions in the crystal packing. researchgate.net The presence of amino and ester functional groups in this compound suggests that hydrogen bonding and van der Waals forces are the primary drivers of its solid-state architecture.

The key intermolecular contacts anticipated for this compound, based on the analysis of analogous structures, would include:

H···H contacts: Arising from the interactions between the numerous hydrogen atoms on the methyl and tert-butyl groups, as well as the aromatic ring. These are generally the most abundant contacts. nih.gov

O···H/H···O contacts: Involving the oxygen atoms of the ester group and the hydrogen atoms of the amine group, indicating the presence of N-H···O hydrogen bonds. These are crucial for the formation of stable supramolecular synthons. researchgate.net

A hypothetical breakdown of the contributions of various intermolecular contacts to the Hirshfeld surface of this compound is presented in the table below, extrapolated from data on similar molecules.

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) | Description |

| H···H | ~45-55% | Interactions between hydrogen atoms, primarily from the alkyl and aromatic moieties, representing a significant portion of the surface contacts. nih.gov |

| O···H/H···O | ~25-35% | Reflects hydrogen bonding between the ester oxygen atoms and the amine hydrogen atoms, a key directional force in the crystal packing. researchgate.net |

| C···H/H···C | ~10-20% | Van der Waals interactions involving carbon and hydrogen atoms, contributing to the cohesion of the crystal structure. nih.gov |

| N···H/H···N | ~1-5% | Minor contacts involving the nitrogen atom of the amino group, which are less frequent than O···H interactions. nih.gov |

Binding Affinity Predictions for Molecular Recognition

The prediction of binding affinity is a cornerstone of computational drug design and molecular recognition studies. Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are widely used to estimate the free energy of binding between a ligand, such as this compound, and a biological target. These techniques combine molecular mechanics energy calculations with continuum solvation models to provide a computationally efficient yet reasonably accurate prediction of binding affinities.

The general principle of these methods involves calculating the binding free energy (ΔG_bind) as the difference between the free energy of the protein-ligand complex and the free energies of the individual protein and ligand in their unbound states.

Studies on aminobenzoic acid derivatives have shown that their interaction with biological targets, such as the catalytic center of the ribosome, can be significantly influenced by their rigid conformational nature. nih.govacs.org The aromatic backbone of these molecules can sterically hinder the induced fit mechanisms that are often necessary for efficient binding and biological activity. nih.govacs.org

For a compound like this compound, a computational workflow to predict its binding affinity to a specific protein target would typically involve the following steps:

Molecular Docking: To predict the initial binding pose of the ligand within the active site of the target protein.

Molecular Dynamics (MD) Simulations: To sample the conformational space of the protein-ligand complex and the individual molecules in a simulated physiological environment.

MM/PBSA or MM/GBSA Calculations: To calculate the binding free energy from the snapshots generated during the MD simulations. The choice between PB and GB models depends on the system and the desired balance between accuracy and computational cost.

The binding energy components calculated from these analyses can provide detailed insights into the nature of the molecular recognition process.

| Binding Energy Component | Description |

| ΔE_vdw | Van der Waals energy, representing the steric and dispersion interactions between the ligand and the protein. |

| ΔE_elec | Electrostatic energy, accounting for the charge-charge interactions between the ligand and the protein. |

| ΔG_pol | The polar component of the solvation energy, calculated using either the Poisson-Boltzmann or Generalized Born model. This term represents the energy cost of exposing the polar surfaces of the molecules to the solvent. |

| ΔG_nonpol | The nonpolar component of the solvation energy, typically estimated from the solvent-accessible surface area (SASA). This term accounts for the hydrophobic effect. |

Advanced Spectroscopic and Analytical Characterization of Tert Butyl 3 Amino 4 Methylbenzoate and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, 2D NMR)

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of organic molecules. For Tert-butyl 3-amino-4-methylbenzoate, the expected NMR signals can be predicted based on its structure and comparison with analogs like Methyl 3-amino-4-methylbenzoate.

¹H NMR: The proton NMR spectrum would display distinct signals for the aromatic protons, the methyl group, the amino group, and the tert-butyl group.

Aromatic Protons: The three protons on the benzene (B151609) ring would appear as a complex pattern of multiplets or distinct doublets and singlets in the aromatic region (typically δ 6.5-8.0 ppm).

Methyl Group: A sharp singlet for the methyl group attached to the ring would be expected around δ 2.1-2.4 ppm.

Amino Group: A broad singlet corresponding to the two amino protons would likely appear in the range of δ 3.5-4.5 ppm, with its chemical shift being solvent-dependent.

Tert-butyl Group: A characteristic sharp singlet for the nine equivalent protons of the tert-butyl group would be observed in the upfield region, typically around δ 1.5 ppm.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.

Carbonyl Carbon: The ester carbonyl carbon would show a signal in the downfield region, approximately at δ 165-170 ppm.

Aromatic Carbons: The six aromatic carbons would produce signals between δ 110-150 ppm.

Tert-butyl Carbons: The quaternary carbon of the tert-butyl group would appear around δ 80 ppm, and the three methyl carbons of this group would show a signal near δ 28 ppm.

Methyl Carbon: The methyl group attached to the ring would have a signal around δ 17-20 ppm.

Data for the closely related derivative, Methyl 3-amino-4-methylbenzoate , shows characteristic peaks that support these predictions. uni.lu

Interactive Data Table: Predicted NMR Shifts for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic (C₆H₃) | 6.5 - 8.0 | m |

| ¹H | Ring-CH₃ | 2.1 - 2.4 | s |

| ¹H | NH₂ | 3.5 - 4.5 | s (broad) |

| ¹H | -C(CH₃)₃ | ~1.5 | s |

| ¹³C | C=O (Ester) | 165 - 170 | |

| ¹³C | Aromatic (C₆) | 110 - 150 | |

| ¹³C | -C(CH₃)₃ | ~80 | |

| ¹³C | -C(CH₃)₃ | ~28 | |

| ¹³C | Ring-CH₃ | 17 - 20 |

s: singlet, m: multiplet

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis (e.g., LC-MS, MALDI-TOF, GC-MS)

Mass spectrometry (MS) is used to determine the molecular weight and to deduce the structure from fragmentation patterns. The predicted monoisotopic mass of this compound is 207.12593 Da. uni.lu

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 207. A prominent fragmentation pathway would be the loss of the tert-butyl group (C₄H₉, 57 Da) to form a stable acylium ion at m/z 150. Another characteristic fragmentation is the loss of isobutylene (B52900) (C₄H₈, 56 Da), leading to a fragment corresponding to the carboxylic acid at m/z 151.

Predicted collision cross-section (CCS) values, which relate to the ion's shape, can be calculated for different adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, aiding in identification in complex mixtures. uni.lu

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in a molecule. The spectrum of this compound would be characterized by the vibrations of its key functional groups.

N-H Stretching: The amino group would exhibit symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and tert-butyl groups) are found just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band for the ester carbonyl group is expected around 1700-1720 cm⁻¹.

C-O Stretching: The C-O single bond stretches of the ester group would be visible in the 1100-1300 cm⁻¹ region.

N-H Bending: The bending vibration of the amino group typically appears around 1600 cm⁻¹.

Data for the related compound Methyl 3-amino-4-methylbenzoate is available, showing characteristic IR and Raman spectra that align with these expected regions. spectrabase.com

Interactive Data Table: Key Vibrational Frequencies for Aminobenzoate Derivatives

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | Aromatic Ring | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | -CH₃, -C(CH₃)₃ | 2850 - 2970 | Medium-Strong |

| C=O Stretch | Ester | 1700 - 1720 | Strong |

| N-H Bend | Primary Amine | ~1600 | Medium |

| C-O Stretch | Ester | 1100 - 1300 | Strong |

Electronic Spectroscopy (UV-Vis) for Chromophoric Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic rings. The benzene ring substituted with an amino group and a carboxyl group constitutes a chromophore that absorbs UV light.

For aminobenzoic acid derivatives, typical UV spectra show absorption maxima related to π → π* transitions of the benzene ring. For instance, 3-aminobenzoic acid exhibits absorption maxima at approximately 226 nm and 272 nm. sielc.com The exact position of the absorption bands for this compound would be influenced by the specific substitution pattern and the solvent used. The presence of the amino group (an auxochrome) and the ester group modifies the electronic structure of the benzene chromophore, typically causing a shift in the absorption maxima.

X-ray Diffraction for Single Crystal and Powder Structure Determination

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. This technique can provide precise bond lengths, bond angles, and crystal packing information.

Currently, there are no publicly available single-crystal or powder X-ray diffraction structures for this compound itself. However, crystal structures of more complex derivatives have been reported, confirming the general geometry and bonding of substituted benzoate (B1203000) structures. nih.govwikipedia.org To obtain definitive structural data for this specific compound, a single crystal would need to be grown and analyzed via X-ray crystallography. Such an analysis would confirm the planarity of the benzene ring and provide detailed information on the conformation of the tert-butyl ester and amino groups.

Supramolecular Chemistry and Materials Science Applications

Design of Host-Guest Systems Incorporating Benzoate (B1203000) Moieties

Host-guest chemistry involves the creation of larger "host" molecules that can encapsulate smaller "guest" molecules, leading to applications in sensing, catalysis, and drug delivery. The benzoate portion of tert-butyl 3-amino-4-methylbenzoate is a key feature for its potential use in such systems. Benzoate anions are known to interact with various synthetic receptors through a combination of hydrogen bonds and π-π stacking interactions.

Researchers have designed host molecules, such as those containing anthracene (B1667546) or squaramide motifs, specifically to bind benzoate and other carboxylates. These hosts create a recognition site, or cavity, that is complementary in size, shape, and chemical nature to the guest. While specific studies detailing the encapsulation of this compound are not yet prevalent, the principles of host-guest design suggest that receptors could be engineered to selectively bind it, distinguishing it from other similar molecules. The amino and methyl groups on the benzene (B151609) ring would influence its fit and binding affinity within a host cavity.

Self-Assembly of Amphiphilic Derivatives in Ordered Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures. This process is fundamental to creating complex nanomaterials. Molecules that have both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts, known as amphiphiles, are particularly adept at self-assembly.

This compound itself is not strongly amphiphilic. However, it can be chemically modified to create amphiphilic derivatives. For instance, a long, hydrophobic alkyl chain could be attached to the amino group, while the benzoate ester could be hydrolyzed to a more hydrophilic carboxylate. Such a derivative would be expected to self-assemble in water into organized structures like micelles or vesicles. In these structures, the hydrophobic tails would cluster together to avoid water, while the hydrophilic heads would form the outer surface. The study of self-assembly in modified amino acids and peptides shows that such approaches can lead to the formation of well-defined nanostructures like fibers and spheres. researchgate.netchemrxiv.orgbeilstein-journals.org

Anion Recognition and Transport in Supramolecular Systems

The recognition and transport of anions across membranes is a vital area of research, with implications for treating diseases like cystic fibrosis. The benzoate group of the title compound can act as an anion that can be recognized by synthetic receptors. Supramolecular systems have been developed that can bind to anions like benzoate and transport them across lipid membranes.

These systems often work by creating a lipophilic (fat-soluble) carrier that can encapsulate the anion, shield its charge, and ferry it through the nonpolar environment of a cell membrane. The binding affinity can be controlled by external stimuli, such as light or changes in pH. While research has focused on the benzoate anion in a general sense, the specific structure of this compound, with its additional functional groups, would modulate its interaction with any transport system, affecting the efficiency and selectivity of transport.

Development of Novel Organic Materials through Molecular Engineering

Molecular engineering involves the design and synthesis of molecules with specific, desired properties. This compound serves as a versatile scaffold that can be systematically modified to create novel organic materials.

The functional groups on the molecule offer multiple points for chemical alteration:

The Amino Group: Can be converted into amides, polymers, or other functional groups to link molecules together or to tune solubility and electronic properties. Its presence is crucial for creating materials like polyamides or for use in polymerization reactions.

The Benzene Ring: Can undergo further substitution, allowing for the attachment of other groups that can influence the material's optical, electronic, or self-assembly properties.

The Tert-butyl Ester: This bulky group influences the molecule's solubility and how it packs in a solid state. It can also be removed (hydrolyzed) to reveal a carboxylic acid, providing a point for further reaction or for creating pH-responsive materials.

By strategically modifying this core structure, it is theoretically possible to develop new polymers, liquid crystals, or functional dyes with tailored characteristics for applications in electronics, photonics, or biomedical fields. For example, its derivatives are used in the synthesis of perfluoroalkylated indoles, which are valuable in drug development. chemicalbook.com

Emerging Research Directions and Future Perspectives

Innovations in Green and Sustainable Synthesis of Aminobenzoates

The chemical industry's shift towards environmental stewardship has spurred significant research into green and sustainable synthetic methods. For aminobenzoates, this involves moving away from harsh reagents and energy-intensive processes towards more eco-friendly alternatives.

A primary focus is the development of biocatalytic and biosynthetic routes. mdpi.com Researchers are harnessing microbial systems and enzymes to produce aminobenzoic acids and their derivatives from simple, renewable carbon sources like glucose. mdpi.com The shikimate pathway, a central metabolic route in microorganisms, is a key target for engineering. mdpi.com By manipulating this pathway and introducing specific enzymes, such as anthranilic acid methyltransferase 1 (AAMT1), scientists have successfully produced aminobenzoate derivatives in engineered strains of E. coli and C. glutamicum. mdpi.com

Another avenue of green synthesis involves the use of novel, reusable catalysts under milder conditions. For instance, a sustainable, copper-free protocol has been developed for the synthesis of triazoles using a reusable zinc-based nanocatalyst in water, which avoids toxic metals and harsh solvents. rsc.org Such methodologies, while not directly synthesizing the target molecule, showcase the principles being applied to related transformations. The use of nanobiocatalysts, which combine the high selectivity of enzymes with the stability of nanomaterials, represents a promising frontier for producing complex molecules like aminobenzoates in a more sustainable manner. mdpi.com

Table 1: Examples of Green Synthesis Strategies for Aminobenzoates and Related Compounds

| Methodology | Key Feature | Example Application | Potential Advantage | Reference |

|---|---|---|---|---|

| Microbial Biosynthesis | Use of engineered microorganisms (E. coli, S. cerevisiae) | Production of p-Aminobenzoic acid (PABA) from glycerol-ethanol | Utilizes renewable feedstocks, reduces reliance on petrochemicals. | mdpi.com |

| Enzymatic Catalysis | Shikimate pathway engineering | Synthesis of Methyl Anthranilate (MANT) in E. coli | High selectivity and efficiency under mild conditions. | mdpi.com |

| Heterogeneous Nanocatalysis | Reusable zinc-based nanocrystals in water | Synthesis of 1,2,3-triazoles from azides and alkynes | Avoids toxic catalysts (e.g., copper), easy catalyst recovery, eco-friendly solvent. | rsc.org |

| Sonochemical Synthesis | Use of ultrasound to prepare catalysts | Preparation of CTAB-stabilized ZnO nanorods | Energy-efficient method for creating robust catalysts. | rsc.org |

Expanding the Scope of Catalytic Transformations

The functional groups of tert-butyl 3-amino-4-methylbenzoate—an amino group, a methyl group, and a tert-butyl ester—make it a versatile substrate for a wide array of catalytic transformations. Research is focused on leveraging these groups to build more complex molecular architectures.

The amino group is a key handle for derivatization. It can readily participate in condensation reactions to form Schiff bases and their metal complexes, which have applications in materials and catalysis. nih.gov Furthermore, it can be used to construct heterocyclic systems. For example, aminobenzoic acids are used as precursors for synthesizing triazole-3-thiol and pyrimidine (B1678525) derivatives, often employing green methods like microwave-assisted synthesis. nih.gov The tert-butyl ester group provides steric protection to the carboxylic acid, allowing selective reactions at other positions on the aromatic ring before a final deprotection step.

Modern catalytic methods, such as cross-coupling reactions, could be applied to further functionalize the aromatic ring. While direct examples for this compound are specific, the broader class of aminobenzoates serves as a proxy for its potential. These compounds are building blocks for creating diverse molecular scaffolds with potential therapeutic applications. nih.gov

Integration with Artificial Intelligence and Machine Learning for Molecular Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing molecular design, moving from iterative, manual processes to automated, predictive workflows. mdpi.comnih.gov For a building block like this compound, AI can accelerate the discovery of new derivatives with desired properties.

Data Generation: Using physics-based simulations like density functional theory (DFT) to create robust data on molecular properties. mdpi.com

Predictive Modeling: Training ML models to learn the relationship between a molecule's structure and its function. arxiv.org

Generative AI: Employing algorithms to design entirely new molecules that are optimized for a specific purpose and are synthetically accessible. youtube.com

This approach allows researchers to intelligently navigate the immense "chemical space" to identify promising candidates for applications in medicine and materials science, significantly shortening the discovery timeline. youtube.com The goal is to create autonomous systems that not only design novel molecules but also predict their synthetic routes, creating a closed-loop discovery cycle. mdpi.com

Exploration as Components in Advanced Polymer and Material Science

The structural features of this compound make it an attractive monomer for creating advanced polymers and materials. The amino and carboxyl groups (after deprotection of the tert-butyl ester) are ideal for polymerization reactions, particularly for forming polyamides or poly(ester-amides).

Substituted polyanilines, a class of conducting polymers, have been synthesized from aminobenzoic acid derivatives. researchgate.net These polymers exhibit interesting electrical, redox, and biocompatibility properties. researchgate.net The presence of the carboxylic acid group can enhance solubility and provide a site for further functionalization or for forming covalent bonds with metal surfaces. researchgate.net

By incorporating this compound into polymer chains, material scientists could potentially create materials with tailored properties. For example, the methyl and tert-butyl groups could influence the polymer's solubility, thermal stability, and morphology. Such polymers could find applications as conducting materials, biocompatible coatings, or components in nanocomposites. researchgate.net The insect repellent DEET (N,N-Diethyl-meta-toluamide), a related benzamide, is known to act as a plasticizer, highlighting how such structures can modify material properties. wikipedia.org

Table 2: Potential Polymer and Material Science Applications

| Polymer Type | Monomer Class | Key Property | Potential Application | Reference |

|---|---|---|---|---|

| Substituted Polyanilines | Aminobenzoic Acids | Electrical conductivity, redox activity, biocompatibility | Biosensors, conductive coatings, antistatic materials. | researchgate.net |

| Nanostructured Copolymers | Aniline (B41778) and m-Aminobenzoic acid | Controlled morphology and electronic properties | Advanced electronic devices, soft templates for materials. | researchgate.net |